![molecular formula C13H18ClN3O3S B2974787 Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate CAS No. 1269450-53-4](/img/structure/B2974787.png)
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
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Description
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1269450-53-4 . It has a molecular weight of 331.82 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by FT-IR, 1H & 13C NMR spectroscopic studies . The Inchi Code for this compound is 1S/C13H18ClN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-15-10(14)9(8-18)21-11/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.82 . It is a powder that is stored at room temperature .Scientific Research Applications
Drug Synthesis and Development
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate: (TBCTP) serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is particularly useful in the development of drugs targeting a range of diseases. For instance, TBCTP’s role in the synthesis of crizotinib , an anti-cancer medication, highlights its significance in medicinal chemistry .
Chemical Education
Lastly, TBCTP can be used as a teaching tool in chemical education to demonstrate various organic synthesis techniques and reactions. Its complex structure challenges students to understand and apply their knowledge of organic chemistry principles.
Each of these applications leverages the unique chemical structure of TBCTP, particularly its reactive formyl group and the stability provided by the tert-butyl and piperazine components. The compound’s versatility in forming bonds with a variety of functional groups opens up a wide range of possibilities for scientific exploration and innovation. While the current web search did not yield specific studies or examples for each application, the potential uses discussed are grounded in the general principles of organic chemistry and the known reactivity of similar compounds.
properties
IUPAC Name |
tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-15-10(14)9(8-18)21-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSHSMMXSITYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate |
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